5,8-dimethyl-3-{[2-(1-piperidinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole
Overview
Description
5,8-dimethyl-3-{[2-(1-piperidinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 5,8-dimethyl-3-{[2-(1-piperidinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole is not fully understood. However, it is believed to work by inhibiting various enzymes and proteins involved in the growth and proliferation of cancer cells and microorganisms.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit their growth. It has also been shown to inhibit the growth of various microorganisms, including bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5,8-dimethyl-3-{[2-(1-piperidinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole in lab experiments is its potential as an anticancer and antimicrobial agent. However, one of the limitations is its relatively low yield during synthesis, which can make it difficult to obtain large quantities for experiments.
Future Directions
There are several future directions for the study of 5,8-dimethyl-3-{[2-(1-piperidinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole. One direction is to further investigate its potential as an anticancer and antimicrobial agent and to determine its efficacy against different types of cancer and microorganisms. Another direction is to study its potential as a drug delivery system for targeted therapy. Additionally, further research can be done to optimize the synthesis method to increase the yield of this compound.
In conclusion, this compound has shown potential for various scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Scientific Research Applications
5,8-dimethyl-3-{[2-(1-piperidinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole has shown potential for various scientific research applications. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been investigated for its antimicrobial properties and has shown potential as an antibacterial and antifungal agent.
properties
IUPAC Name |
5,8-dimethyl-3-(2-piperidin-1-ylethylsulfanyl)-[1,2,4]triazino[5,6-b]indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5S/c1-13-6-7-15-14(12-13)16-17(22(15)2)19-18(21-20-16)24-11-10-23-8-4-3-5-9-23/h6-7,12H,3-5,8-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOAJFMTAIRFTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=NC(=N3)SCCN4CCCCC4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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